BenchChemオンラインストアへようこそ!

2-Chloro-6-(trifluoromethyl)quinoxaline

Physicochemical characterization Purification method development Formulation pre-screening

2-Chloro-6-(trifluoromethyl)quinoxaline (CAS 41213-32-5) is a heterocyclic aromatic compound belonging to the quinoxaline family, defined by a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the bicyclic ring. This substitution pattern yields a calculated LogP of 3.302, a polar surface area (PSA) of 25.78 Ų, and a molecular weight of 232.59 g/mol, placing it in a favorable property space for CNS drug discovery and agrochemical intermediate applications.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 41213-32-5
Cat. No. B1351841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)quinoxaline
CAS41213-32-5
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1C(F)(F)F)Cl
InChIInChI=1S/C9H4ClF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H
InChIKeyPKOWPBJJCLWQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(trifluoromethyl)quinoxaline (CAS 41213-32-5): Core Physicochemical & Structural Identity for Procurement Decisions


2-Chloro-6-(trifluoromethyl)quinoxaline (CAS 41213-32-5) is a heterocyclic aromatic compound belonging to the quinoxaline family, defined by a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the bicyclic ring . This substitution pattern yields a calculated LogP of 3.302, a polar surface area (PSA) of 25.78 Ų, and a molecular weight of 232.59 g/mol, placing it in a favorable property space for CNS drug discovery and agrochemical intermediate applications . The compound is commercially available at ≥95% purity and is typically stored at 2–8°C under inert gas to prevent degradation [1].

Why 2-Chloro-6-(trifluoromethyl)quinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs in Synthesis or Screening


The 2-chloro-6-trifluoromethyl substitution pattern is not interchangeable with other regioisomeric or halogen variants. The 2-chloro group serves as a specific synthetic handle for nucleophilic aromatic substitution (SNAr), enabling selective derivatization at this position, while the electron-withdrawing 6-CF3 group modulates ring electronics to activate the 2-position and influences downstream biological target engagement . Analogs such as 2-chloroquinoxaline (lacking the 6-CF3 group) or 6-(trifluoromethyl)quinoxaline (lacking the 2-Cl handle) cannot recapitulate the same reactivity profile or property space, making this compound uniquely suited for specific synthetic sequences and structure-activity relationship (SAR) explorations [1].

Quantitative Differentiation Evidence for 2-Chloro-6-(trifluoromethyl)quinoxaline Against Closest Analogs


Melting Point Elevation vs. 2-Chloroquinoxaline: Impact on Purification and Formulation

2-Chloro-6-(trifluoromethyl)quinoxaline exhibits a melting point of 118–120 °C, compared to 47–50 °C for 2-chloroquinoxaline (CAS 1448-87-9), a Δ of ~70 °C [1]. This difference arises from the electron-withdrawing 6-CF3 group, which enhances crystal lattice energy. The higher melting point facilitates purification by recrystallization and indicates superior solid-state stability at ambient temperatures, reducing the risk of storage-related degradation during long-term compound management.

Physicochemical characterization Purification method development Formulation pre-screening

Regioisomeric Melting Point Differentiation from 2-Chloro-3-(trifluoromethyl)quinoxaline for Solid-Phase Handling

The 6-CF3 regioisomer (CAS 41213-32-5) melts at 118–120 °C, while the 3-CF3 regioisomer (CAS 254732-51-9) melts at 147–149 °C, a difference of ~29 °C [1]. This distinction enables unambiguous identity confirmation by melting point when both isomers are used in parallel synthesis or when regioisomeric purity is critical for biological assay reproducibility.

Regioisomer identification Solid-dispensing automation Combinatorial chemistry

Lipophilicity Advantage Over Non-Chlorinated Parent for CNS and Membrane Penetration

The target compound has a calculated LogP of 3.30 (ALOGPS) . The non-chlorinated parent 6-(trifluoromethyl)quinoxaline (CAS 41959-33-5) has a predicted LogP of ~2.23 . The ~1.07 log unit increase corresponds to an approximately 12-fold higher predicted octanol-water partition coefficient, placing the target compound within the optimal LogP range (1–4) for CNS drug candidates while the parent falls in a lower, potentially less optimal range for passive membrane permeation.

Lipophilicity CNS drug design Membrane permeability

Synthetic Handle Advantage: 2-Chloro vs. 2-Bromo in Cross-Coupling and SNAr Reactions

The 2-chloro group on 2-chloro-6-(trifluoromethyl)quinoxaline serves as an optimal leaving group for SNAr reactions, offering a balance of reactivity and stability. The 2-bromo analog (CAS 1240595-08-7) is more reactive but also more susceptible to hydrolytic degradation and unwanted side reactions, while the 2-fluoro analog may be insufficiently reactive under mild conditions . The chloro substituent enables selective C–N, C–O, and C–C bond formation at the 2-position in the presence of the 6-CF3 group, making it the preferred intermediate for constructing diverse quinoxaline libraries cited in orexin receptor antagonist patents [1].

Cross-coupling Nucleophilic aromatic substitution Synthetic efficiency

Patent-Validated Utility: Orexin Receptor Antagonist Intermediate with Documented CNS Disease Relevance

2-Chloro-6-(trifluoromethyl)quinoxaline is explicitly disclosed as an intermediate in the synthesis of heteroaryl derivatives claimed as orexin receptor antagonists (US Patent Application 2009/0312336), which are indicated for sleep apnea, narcolepsy, insomnia, and circadian rhythm disorders [1]. While the application does not report the biological activity of the starting material itself, the explicit structural incorporation into the final pharmacologically active series provides a patent-validated rationale for procuring this specific building block over unclaimed analogs for orexin-targeted programs.

Orexin receptor Sleep disorders CNS drug discovery

Prioritized Procurement Scenarios for 2-Chloro-6-(trifluoromethyl)quinoxaline Based on Verifiable Evidence


Medicinal Chemistry: Orexin Receptor Antagonist Lead Optimization

When synthesizing heteroaryl-substituted quinoxalines as orexin receptor antagonists for sleep disorder indications, 2-chloro-6-(trifluoromethyl)quinoxaline provides a pre-validated starting material with the optimal 2-chloro handle for SNAr diversification and a 6-CF3 group that aligns with the patent-disclosed pharmacophore. Its LogP of 3.30 positions derived analogs favorably for CNS penetration [1].

Agrochemical Discovery: Herbicidal Quinoxaline Derivatives

A cyanoketone derivative of this compound has been reported to possess remarkably high herbicidal activity against gramineous weeds, and related 2-chloro-6-halogenoquinoxalines have been used to prepare phenoxypropionic ester herbicides [1]. The 2-chloro group enables introduction of diverse agrophores while the 6-CF3 group enhances metabolic stability and environmental persistence as needed for crop protection applications.

Targeted Protein Degradation (PROTAC) Linker Chemistry

Commercial suppliers classify this compound as a 'Protein Degrader Building Block' [1]. The 2-chloro substituent serves as an attachment point for linkers via nucleophilic displacement, while the 6-CF3 group provides a useful 19F NMR handle for monitoring conjugation efficiency and ternary complex formation. The predicted LogP of 3.30 ensures that PROTAC molecules incorporating this scaffold retain favorable cell permeability.

Combinatorial Library Synthesis with QC-Enabled Regioisomer Control

For high-throughput parallel synthesis of quinoxaline libraries, the 29 °C melting point difference between the 6-CF3 (118–120 °C) and 3-CF3 (147–149 °C) regioisomers provides a rapid, instrument-based identity check to ensure regioisomeric purity prior to biological testing [1]. This reduces the risk of SAR misinterpretation caused by isomeric contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.